![molecular formula C19H20N2O3S2 B4086863 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone](/img/structure/B4086863.png)
3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone
Overview
Description
3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone involves its ability to inhibit protein tyrosine phosphatases. This inhibition leads to the activation of various signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific cellular processes that are affected by its mechanism of action. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In other cell types, it has been implicated in the regulation of insulin signaling, immune function, and neuronal development.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone in lab experiments is its specificity for protein tyrosine phosphatases. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, a limitation of this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used in experiments.
Future Directions
There are several future directions for research involving 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and diabetes. Additionally, there is a need for further studies to elucidate the specific cellular processes affected by this compound and its downstream effects on physiological function.
Scientific Research Applications
3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been investigated for its anticancer properties. In biochemistry, it has been studied for its ability to inhibit protein tyrosine phosphatases, which play a critical role in various cellular processes. In molecular biology, it has been used as a tool to study the function of specific proteins involved in signaling pathways.
properties
IUPAC Name |
1-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-3,3-dimethylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-19(2,3)17(22)13-25-18-20-15-11-7-8-12-16(15)21(18)26(23,24)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYNACMMLOAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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